Equivalent Non-Fermenter Activity Validates Sulfametrole as Viable Co-Trimoxazole Alternative
In a direct head-to-head comparison against multiresistant Gram-negative non-fermenters, sulfametrole/trimethoprim (SMT/TMP) demonstrated in vitro activity that closely tracked that of sulfamethoxazole/trimethoprim (SMX/TMP). MIC values were equal in 97 of 170 tested isolates (57.1%), within a 2-fold difference in 154 of 170 isolates (90.6%), with SMT/TMP exhibiting 2-fold lower MICs (greater potency) in 12 isolates and 2-fold higher MICs in 57 isolates [1]. Both antifolate combinations retained superior activity against Burkholderia spp. and Stenotrophomonas maltophilia compared with piperacillin/tazobactam, moxifloxacin, ticarcillin/clavulanate, tigecycline, cefotaxime, and imipenem [2].
| Evidence Dimension | In vitro antibacterial activity (MIC) against multiresistant non-fermenters |
|---|---|
| Target Compound Data | SMT/TMP: MIC equal to SMX/TMP in 97/170 isolates |
| Comparator Or Baseline | SMX/TMP (co-trimoxazole): reference standard |
| Quantified Difference | 97/170 equal; 57/170 SMT 2-fold higher; 12/170 SMT 2-fold lower |
| Conditions | CLSI agar dilution; 170 non-fermenter isolates including Burkholderia spp. and Stenotrophomonas maltophilia with 25% SMX/TMP-resistant supplementation |
Why This Matters
This direct comparative evidence demonstrates that sulfametrole/trimethoprim is microbiologically interchangeable with the standard-of-care combination for difficult-to-treat non-fermenter infections, providing procurement optionality without compromising efficacy expectations.
- [1] Livermore DM, Mushtaq S, Warner M, Woodford N. Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. J Antimicrob Chemother. 2014 Apr;69(4):1050-6. View Source
- [2] Livermore DM, et al. J Antimicrob Chemother. 2014;69(4):1050-6. (Activity comparison versus beta-lactams and other agents) View Source
